

Loratadine-d5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

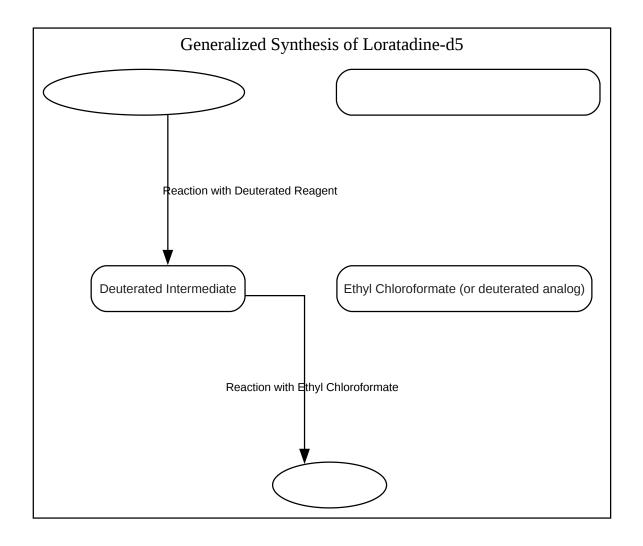
Compound of Interest		
Compound Name:	Loratadine-d5	
Cat. No.:	B1149850	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Loratadine-d5**, a deuterated isotopologue of the second-generation antihistamine, Loratadine. This document details its chemical properties, synthesis, and applications, with a focus on its critical role in analytical and research settings. Detailed experimental protocols and mechanistic insights are provided to support its use in drug development and scientific investigation.

Core Chemical and Physical Data

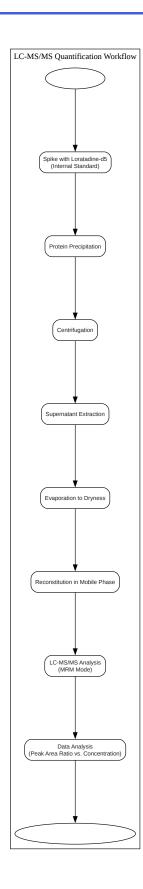
Loratadine-d5 is a stable, isotopically labeled form of Loratadine, where five hydrogen atoms have been replaced by deuterium. This modification results in a higher molecular weight, which is crucial for its primary application as an internal standard in mass spectrometry-based assays.


Property	Value	Citations
Chemical Name	4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene-2,3,4,5,5-d5)-1-piperidinecarboxylic acid, ethyl ester	[3]
Synonyms	Claritin-d5, Sch-29851-d5, Ethyl-d5 4-(8-chloro-5,6-dihydro-11H-benzo[1] [2]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate	[1]
Molecular Formula	C22H18D5CIN2O2	[4][5][6]
Molecular Weight	387.91 g/mol	[1][4][5]
CAS Numbers	1020719-57-6, 1794752-42-3, 1398065-63-8	[1][3][5]
Appearance	Solid	[3]
Purity	≥99% deuterated forms (d1-d5)	[3]
Solubility	DMF: 30 mg/ml, DMSO: 25 mg/ml, Ethanol: 30 mg/ml	[3]

Synthesis of Loratadine-d5


The synthesis of **Loratadine-d5** generally follows the established synthetic routes for Loratadine, with the introduction of deuterium atoms at a specific step.[7][8][9] One common approach involves the use of a deuterated starting material or reagent during the synthesis. For instance, the ethyl group on the piperidine carboxylate can be introduced using deuterated ethyl chloroformate.

A generalized synthetic workflow is depicted below.



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bocsci.com [bocsci.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Anti-Inflammatory Activities of an Anti-Histamine Drug, Loratadine, by Suppressing TAK1 in AP-1 Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drpress.org [drpress.org]
- 9. Loratadine synthesis chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Loratadine-d5: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149850#loratadine-d5-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com